Tranylcypromine sulphate

Drug-Drug Interactions Pharmacokinetics CYP2A6

Tranylcypromine sulphate: the only non-hydrazine classic MAOI with a triple-target profile (MAO-A/B, CYP2A6 Ki=0.08 μM, LSD1 IC50=20.7 μM). Eliminates hydrazine toxicity of phenelzine/isocarboxazid. At 40-60 mg/day uniquely gains norepinephrine reuptake inhibition—a dual mechanism no other classic MAOI offers. Gold-standard probe for tyramine 'cheese reaction' studies. Privileged LSD1 scaffold for AML epigenetics. Superior CYP2A6 positive control for DDI assays. Order now for differentiated MAOI, epigenetic, or ADME research.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
Cat. No. B10753801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine sulphate
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
InChIInChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1
InChIKeyBKPRVQDIOGQWTG-ICOOEGOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 125 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tranylcypromine Sulphate: Non-Hydrazine Irreversible MAO Inhibitor for Treatment-Resistant Depression and CNS Research


Tranylcypromine sulphate, chemically designated as (±)-trans-2-phenylcyclopropylamine sulphate (2:1) with molecular formula (C9H11N)2•H2SO4 and molecular weight 364.46 [1], is a non-hydrazine, irreversible and nonselective monoamine oxidase (MAO) inhibitor [2]. It belongs to the class of 'classic' MAOIs [3] and is indicated for the treatment of major depressive episodes [4]. Its mechanism involves the irreversible inhibition of both MAO-A and MAO-B enzymes, leading to potentiation of monoamine neurotransmitter activity in the central nervous system [5].

Why Tranylcypromine Sulphate Cannot Be Substituted with Other MAOIs: Key Differentiators


Tranylcypromine sulphate is a non-hydrazine MAOI, distinguishing it from hydrazine-based alternatives like phenelzine and isocarboxazid [1]. This structural difference impacts its off-target profile, drug interaction potential, and specific enzyme inhibition beyond MAO. Additionally, its unique inhibition of CYP2A6 [2] and histone demethylase LSD1 [3] provides a multifaceted pharmacological profile not shared by other MAOIs. Generic substitution with a different MAOI class, or even another 'classic' MAOI, would therefore result in a different combination of on-target and off-target effects, altering both efficacy and safety in a manner that is not clinically equivalent and cannot be predicted from MAO inhibition alone [4].

Quantitative Evidence for Tranylcypromine Sulphate's Differentiation vs. Key MAOI Comparators


CYP2A6 Inhibition: Tranylcypromine's Unique Metabolic Liability Compared to Phenelzine and Moclobemide

Tranylcypromine is a potent and highly selective inhibitor of cytochrome P450 2A6 (CYP2A6). In cDNA-expressing microsomes, tranylcypromine inhibited CYP2A6 with a Ki of 0.08 μM, exhibiting a 60- to 5000-fold greater potency for CYP2A6 relative to other P450 enzymes tested [1]. In contrast, other classic MAOIs such as phenelzine and moclobemide do not exhibit this level of potent, selective CYP2A6 inhibition. This specific interaction represents a major and unique source of pharmacokinetic drug-drug interactions for tranylcypromine that is absent with other MAOIs [2].

Drug-Drug Interactions Pharmacokinetics CYP2A6

LSD1/KDM1A Inhibition: Tranylcypromine's Dual Epigenetic Target Engagement vs. Selegiline and Moclobemide

Tranylcypromine is a mechanism-based inactivator of the histone demethylase LSD1 (KDM1A), an amine oxidase homologue of MAO, with an IC50 of 20.7 μM and a Ki of 242.7 μM [1]. This epigenetic target engagement is a unique feature among the classic MAOIs. While structurally related compounds like selegiline and moclobemide do not demonstrate significant LSD1 inhibition at therapeutic or standard assay concentrations [2], tranylcypromine's activity against LSD1 has made it a foundational chemical probe for studying this target in oncology, particularly in acute myeloid leukemia (AML) [3].

Epigenetics Cancer Research LSD1/KDM1A

Tyramine Pressor Response: Comparative Cardiovascular Risk of Tranylcypromine vs. Moclobemide

The clinical safety profile of tranylcypromine is heavily influenced by its potentiation of the tyramine pressor response, a consequence of its irreversible and nonselective MAO inhibition. In a direct comparative study, after one week of treatment with tranylcypromine, the blood pressure response to a tyramine-rich cheese and wine meal (containing 65 mg tyramine) was severe [1]. In stark contrast, after single or repeated doses of the reversible MAO-A inhibitor moclobemide, the same 65 mg tyramine challenge produced no significant change in blood pressure or heart rate [1]. The pressor response to intravenous tyramine was only slightly increased (1.5–2 fold; P <0.05) with moclobemide compared to the severe response observed with tranylcypromine [1].

Drug Safety Food-Drug Interactions Tyramine

Norepinephrine Reuptake Inhibition: Tranylcypromine's Dose-Dependent Secondary Pharmacology vs. Phenelzine

At higher therapeutic doses (40–60 mg/day), tranylcypromine exhibits a supplementary mechanism of action: inhibition of norepinephrine reuptake [1]. This is in addition to its primary, dose-independent, irreversible MAO inhibition (which occurs at lower doses of 20 mg/day) [1]. In contrast, the hydrazine MAOI phenelzine does not demonstrate this secondary reuptake inhibition; its primary pharmacology is limited to MAO inhibition and GABA transaminase inhibition [2]. This secondary action of tranylcypromine may contribute to its clinical profile, particularly in patients with treatment-resistant depression [1].

Pharmacodynamics Neurotransmitter Norepinephrine

Optimal Use Cases for Tranylcypromine Sulphate: When Its Specific Profile Delivers Value


Investigating Drug-Drug Interactions Mediated by CYP2A6

Due to its potent and selective inhibition of CYP2A6 (Ki = 0.08 μM) [1], tranylcypromine sulphate is an essential tool compound for researchers studying CYP2A6-mediated drug metabolism. It can be used as a positive control or as a probe substrate to assess the contribution of CYP2A6 to the metabolism of novel chemical entities in vitro (e.g., in human liver microsomes). Its unique selectivity profile, as detailed in Section 3, makes it superior to other MAOIs for this specific application.

Epigenetic Research in Oncology and Cellular Reprogramming

Tranylcypromine's activity as a mechanism-based inhibitor of LSD1 (IC50 = 20.7 μM) [2] positions it as a key chemical probe in epigenetic research. As established in Section 3, this activity is not shared by other classic MAOIs. Researchers investigating LSD1's role in acute myeloid leukemia (AML) [3] or cellular reprogramming [4] utilize tranylcypromine to study the effects of LSD1 inhibition, often using it as a scaffold for developing more potent and selective LSD1 inhibitors.

Studies of Irreversible vs. Reversible MAO Inhibition on Tyramine Sensitivity

The direct head-to-head comparison data with moclobemide on tyramine pressor response (Section 3) demonstrates that tranylcypromine sulphate is a definitive tool for modeling the classic 'cheese reaction' [5]. In both in vivo and clinical pharmacology studies, it serves as a benchmark irreversible, non-selective MAOI against which the safety profiles of newer, reversible agents can be rigorously compared. Its use is critical for understanding the fundamental relationship between MAO inhibition mechanism (irreversible vs. reversible) and the resulting magnitude of dietary tyramine risk.

Investigating Dual Pharmacodynamic Mechanisms in Treatment-Resistant Depression

For preclinical and clinical research into treatment-resistant depression, tranylcypromine sulphate provides a unique model compound that exhibits a dual mechanism: dose-independent, irreversible MAO inhibition and dose-dependent norepinephrine reuptake inhibition at 40-60 mg/day [6]. As shown in Section 3, this dual action is not a feature of other classic MAOIs like phenelzine. This allows researchers to disentangle the contributions of each mechanism to overall antidepressant efficacy and side effect burden, potentially informing the development of novel multimodal therapeutics.

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